Propane, 2,2'-[methylenebis(oxy)]bis-
Overview
Description
Propane, 2,2'-[methylenebis(oxy)]bis- is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propane, 2,2'-[methylenebis(oxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propane, 2,2'-[methylenebis(oxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dental Composites
Propane, 2,2'-[methylenebis(oxy)]bis-, known as Bis-GMA, is utilized in dental composites. A study by Pereira, Nunes, and Kalachandra (2002) investigated the properties of dental composites using Bis-GMA mixed with CH3Bis-GMA, a low viscosity comonomer. This combination resulted in improved properties like polymerization shrinkage, water sorption, and extent of polymerization (Pereira, Nunes, & Kalachandra, 2002).
Corrosion Inhibition
El Faydy et al. (2021) examined bis-quinolin-8-ols derivatives, including molecules derived from Propane, 2,2'-[methylenebis(oxy)]bis-, for corrosion inhibition in C35E steel. These compounds displayed high inhibitory efficiency, making them potential candidates for protecting steel surfaces in corrosive environments (El Faydy et al., 2021).
Bioremediation
A study by Chhaya and Gupte (2013) focused on the role of laccase from Fusarium incarnatum in bioremediating Bisphenol A, a derivative of Propane, 2,2'-[methylenebis(oxy)]bis-. They found that laccase could effectively degrade Bisphenol A, indicating its potential use in environmental clean-up processes (Chhaya & Gupte, 2013).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that formaldehyde, a related compound, plays a significant role in various biochemical reactions . It is involved in the formation of methylene bridges in proteins and nucleic acids, which are crucial for their structure and function .
Cellular Effects
The cellular effects of Formaldehyde diisopropyl acetal are not well-studied. Formaldehyde, a related compound, has been shown to cause various cellular effects. For instance, it can cause irritation and damage to cells, leading to various health problems .
Molecular Mechanism
The formation of acetals, which includes compounds like Formaldehyde diisopropyl acetal, involves a series of steps including protonation of the carbonyl group, nucleophilic attack by the alcohol, and deprotonation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Formaldehyde diisopropyl acetal in laboratory settings. Formaldehyde, a related compound, has been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Formaldehyde diisopropyl acetal in animal models. Studies on formaldehyde, a related compound, have shown that it can cause various health effects at different dosages .
Metabolic Pathways
Formaldehyde diisopropyl acetal’s involvement in metabolic pathways is not well-documented. Formaldehyde, a related compound, is known to be involved in various metabolic pathways. It is produced from many different metabolic pathways but goes away through a narrow degradation lane in human cells .
Transport and Distribution
There is currently no available data on the transport and distribution of Formaldehyde diisopropyl acetal within cells and tissues. Understanding its distribution and dynamics in the atmosphere significantly protects human and ecosystem health .
Subcellular Localization
Studies on formaldehyde, a related compound, have shown that it can be localized in various subcellular compartments .
Properties
IUPAC Name |
2-(propan-2-yloxymethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)8-5-9-7(3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVXRIFJZNMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCOC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880717 | |
Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-89-0 | |
Record name | 2,2′-[Methylenebis(oxy)]bis[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2568-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | propane, 2,2'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane, 2,2'-[methylenebis(oxy)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.